2-(4-methoxyphenoxy)-N,N-dimethylacetamide
Overview
Description
2-(4-methoxyphenoxy)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.10519334 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermochemical and Quantum-Chemical Studies
Methoxyphenols, including 4-methoxyphenol, a structural component of 2-(4-methoxyphenoxy)-N,N-dimethylacetamide, have been extensively studied for their ability to form strong inter- and intramolecular hydrogen bonds. These compounds are crucial in various antioxidants and biologically active molecules. Research has delved into their thermochemical properties and quantum-chemical behavior, contributing significantly to understanding their roles in different chemical and biological systems (Varfolomeev et al., 2010).
Synthesis and Structural Analysis
The synthesis and molecular structures of compounds related to this compound have been reported. For example, compounds synthesized via the Schiff bases reduction route, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, demonstrate the complexity and versatility of methoxyphenol derivatives in chemical synthesis (Ajibade & Andrew, 2021).
Polymer Science
In polymer science, N,N-dimethylacetamide derivatives play a crucial role. They have been used to synthesize various polymeric materials with unique properties like thermal stability, solubility, and mechanical strength. These polymers find applications in fields ranging from materials science to potential biomedical uses (Irvin et al., 1996).
Antifungal Applications
Some derivatives of 4-methoxy-N,N-dimethylpyrimidin, closely related to this compound, have been synthesized and investigated for their antifungal properties. These studies contribute to the development of new antifungal agents, demonstrating the potential biomedical applications of these compounds (Jafar et al., 2017).
Viscosity and Molecular Interactions
Research into the molecular interactions and viscosity behavior of N,N-dimethylacetamide mixtures, including those with methoxyethanol, has been conducted. These studies provide valuable insights into the behavior of these compounds at the molecular level, which is essential for various industrial and scientific applications (Messaâdi et al., 2015).
Catalysis and Chemical Synthesis
Compounds like 4-methoxyphenol, a component of this compound, have been synthesized using innovative methods like microwave-assisted synthesis. Such advancements in chemical synthesis methods are crucial for developing more efficient and environmentally friendly industrial processes (Zhou Shu-jin, 2015).
Antioxidant and Biological Activity
The antioxidant properties and biological activities of o-methoxyphenols, related to this compound, have been extensively studied. These compounds are used in the cosmetic and food industries for their radical-scavenging abilities and potential health benefits (Fujisawa et al., 2005).
Mechanism of Action
Target of Action
Related compounds such as lactisole derivatives have been shown to interact with the transmembrane domain of the t1r3 subunit of the human sweet taste receptor .
Mode of Action
It’s worth noting that similar compounds like 4-methoxyphenol have been reported to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .
Biochemical Pathways
Related compounds have been implicated in the inhibition of sweet taste perception, suggesting a potential role in gustatory signaling pathways .
Pharmacokinetics
Related compounds such as lactisole derivatives have been shown to interact with the transmembrane domain of the t1r3 subunit of the human sweet taste receptor , suggesting potential implications for bioavailability.
Result of Action
Related compounds have been shown to inhibit sweet taste perception , suggesting potential effects on gustatory signaling and taste perception.
Safety and Hazards
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N,N-dimethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-15-10-6-4-9(14-3)5-7-10/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEKYKGLBFEYHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.